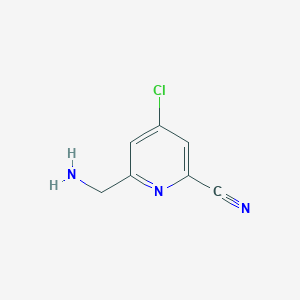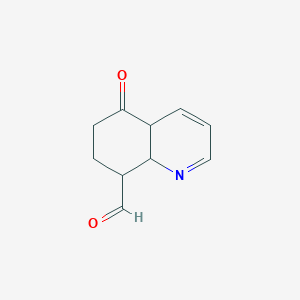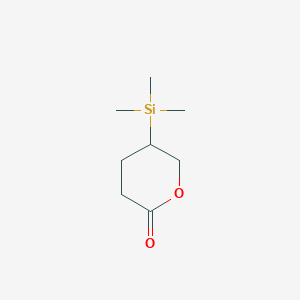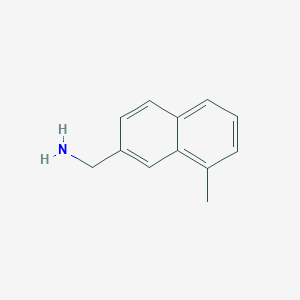
6-(Aminomethyl)-4-chloropicolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Aminomethyl)-4-chloropicolinonitrile is an organic compound that belongs to the class of picolinonitriles This compound is characterized by the presence of an aminomethyl group at the 6th position and a chlorine atom at the 4th position on the picolinonitrile ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-4-chloropicolinonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-chloropicolinonitrile with formaldehyde and a primary amine under Mannich reaction conditions. The reaction typically proceeds as follows:
Starting Materials: 4-chloropicolinonitrile, formaldehyde, and a primary amine.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at a temperature range of 50-70°C.
Procedure: The reactants are mixed and heated under reflux conditions for several hours until the reaction is complete.
Product Isolation: The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-4-chloropicolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted picolinonitriles with various functional groups.
Scientific Research Applications
6-(Aminomethyl)-4-chloropicolinonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-4-chloropicolinonitrile involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(Aminomethyl)-4-bromopicolinonitrile: Similar structure with a bromine atom instead of chlorine.
6-(Aminomethyl)-4-fluoropicolinonitrile: Contains a fluorine atom at the 4th position.
6-(Aminomethyl)-4-methylpicolinonitrile: Features a methyl group at the 4th position.
Uniqueness
6-(Aminomethyl)-4-chloropicolinonitrile is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interactions with other molecules. The chlorine atom’s electronegativity and size can affect the compound’s chemical and biological properties, making it distinct from its analogs.
Properties
Molecular Formula |
C7H6ClN3 |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
6-(aminomethyl)-4-chloropyridine-2-carbonitrile |
InChI |
InChI=1S/C7H6ClN3/c8-5-1-6(3-9)11-7(2-5)4-10/h1-2H,3,9H2 |
InChI Key |
IGFVSWFKUBESLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CN)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8-Hydroxy-2-oxaspiro[4.5]decan-1-one](/img/structure/B11914269.png)





![(NZ)-N-[1-(2-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B11914309.png)


